3-(2-Methyl-3-furylthio)-4-heptanone

Overview

Description

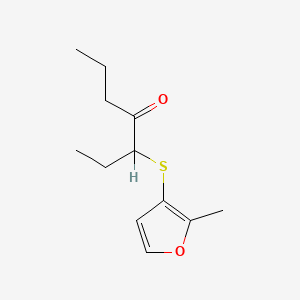

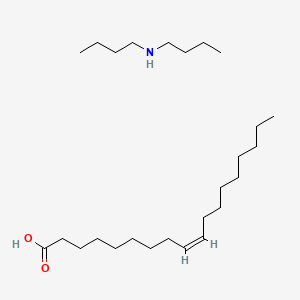

3-(2-Methyl-3-furylthio)-4-heptanone, also known as 2-Butanone,3-[(2-methyl-3-furanyl)thio]-, is a colorless liquid with a spicy, floral aroma . It is an aryl sulfide and is categorized under synthetic fragrances . It is used as a flavoring agent in food additives .

Synthesis Analysis

Novel 2-methyl-3-furyl sulfide flavor derivatives, which could include this compound, were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .Molecular Structure Analysis

The molecular formula of this compound is C9H12O2S . The molecular weight is 184.26 .Chemical Reactions Analysis

The synthesis of this compound involves reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a spicy, floral aroma . It has a molecular weight of 184.253 and an exact mass of 184.26 . It has a density of 1.11g/cm3, a boiling point of 239.4ºC at 760 mmHg, and a flash point of 98.6ºC . Its refractive index is 1.52 . It is soluble in ethyl acetate and triacetin but practically insoluble in water .Scientific Research Applications

Synthesis Methods

A study by Yu Jie-fei (2010) explored the synthesis methods for 3-(2-Methyl-3-furylthio)-4-heptanone and related compounds, highlighting their potential as flavoring agents. The synthesis involved steps like enolization, oxidation, and nucleophilic substitution, achieving yields around 80% for the final products. These compounds were characterized using NMR and MS techniques, underscoring their potential in flavor and fragrance industries (Yu Jie-fei, 2010).

Pheromonal Activity

Several studies have identified the role of similar compounds, such as 4-Methyl-3-heptanone, in the animal kingdom. For example, Moser, Brownlee, and Silverstein (1968) discovered that 4-Methyl-3-heptanone acts as an alarm pheromone in ants, indicating its significance in chemical communication among insects (Moser, Brownlee, & Silverstein, 1968). This finding is supported by other studies which also identified similar ketones in various ant species, emphasizing their role as alarm pheromones (Mcgurk et al., 1966).

Defensive Secretions in Arachnids

Blum and Edgar (1971) found that 4-Methyl-3-heptanone is a primary constituent in the defensive secretions of certain opilionids (arachnids). These secretions are effective against predators like ants, illustrating the compound's role in defense mechanisms (Blum & Edgar, 1971).

Metabolic Pathways

Walker and Mills (2001) explored the presence of 4-Heptanone, a structurally similar compound, in human urine. They hypothesized its formation from beta-oxidation of environmental pollutants and drugs, shedding light on human metabolic processes and environmental exposure (Walker & Mills, 2001).

Pheromonal Synthesis and Biological Activity

Further research includes the synthesis and investigation of the biological activities of various ketones, highlighting their roles as pheromones and in chemical ecology. Studies like those by Riley, Silverstein, and Moser (1974) and Bohman & Unelius (2009) offer insights into the synthesis and potential uses of these compounds in understanding and manipulating insect behavior (Riley, Silverstein, & Moser, 1974), (Bohman & Unelius, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used as a flavoring agent , suggesting that its targets could be taste receptors in the human body.

Pharmacokinetics

As a flavoring agent, it is generally administered orally . Its bioavailability would depend on factors such as its absorption in the gastrointestinal tract and its metabolism in the liver.

Result of Action

The molecular and cellular effects of 3-((2-Methylfuran-3-yl)thio)heptan-4-one’s action are primarily related to its role as a flavoring agent. It imparts a meaty and roasted taste , contributing to the overall flavor profile of the food or drink it is added to.

Properties

IUPAC Name |

3-(2-methylfuran-3-yl)sulfanylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-4-6-10(13)11(5-2)15-12-7-8-14-9(12)3/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRRQSASJZMMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)SC1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047157 | |

| Record name | 3-(2-Methyl-3-furylthio)-4-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow iquid; roast, meaty odour | |

| Record name | 3-[(2-Methyl-3-furyl)thio]-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 3-[(2-Methyl-3-furyl)thio]-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.045 | |

| Record name | 3-[(2-Methyl-3-furyl)thio]-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61295-41-8 | |

| Record name | 3-[(2-Methyl-3-furanyl)thio]-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61295-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Methyl-3-furyl)thio)-4-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methyl-3-furylthio)-4-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-methyl-3-furyl)thio]heptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((2-METHYL-3-FURYL)THIO)-4-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X95DWC8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-[(2-Methyl-3-furanyl)thio]-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the research paper for 3-(2-Methyl-3-furylthio)-4-heptanone?

A1: The research paper [] describes a novel method for synthesizing this compound and its structural analogs. The significance lies in the efficient and high-yielding steps involved. Starting from commercially available ketones like 4-heptanone, the method utilizes silyl enol ether formation, oxidation, and nucleophilic substitution to achieve the desired product with a good overall yield []. This approach provides a practical route for producing these compounds, which are valuable flavoring agents.

Q2: How is the synthesized this compound characterized in the research?

A2: The synthesized this compound was characterized using various spectroscopic techniques. The researchers employed ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm the compound's identity and purity []. These techniques provide detailed information about the compound's structure and molecular weight, ensuring the success and accuracy of the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)

![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/no-structure.png)